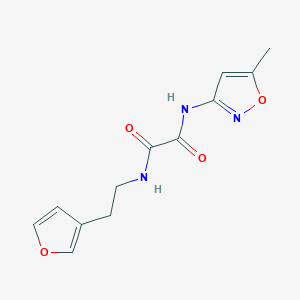

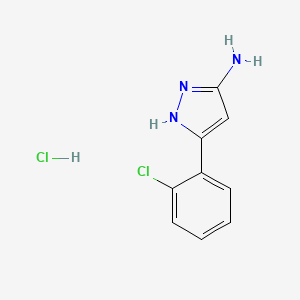

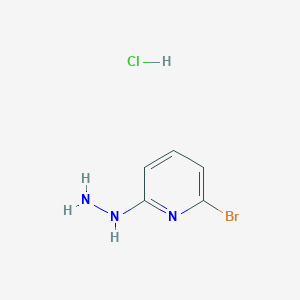

5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of 2-Chlorophenylhydrazine hydrochloride, which is used to study intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones . It may also be used in pyrazoline synthesis .

Synthesis Analysis

While specific synthesis methods for “5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride” were not found, related compounds such as ketamine have been synthesized using hydroxy ketone intermediate . Another study mentioned the successful synthesis of hydrazine-coupled pyrazoles .Chemical Reactions Analysis

Again, while specific chemical reactions involving “5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride” were not found, related compounds such as ketamine have been synthesized through a series of reactions including reaction with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .Aplicaciones Científicas De Investigación

- Mycobacterium tuberculosis Treatment : 2-Chlorophenylhydrazine hydrochloride has been studied for its intrinsic resistance in Mycobacterium smegmatis against fluoroquinolones. Fluoroquinolones are commonly used for treating Mycobacterium tuberculosis, and understanding resistance mechanisms is crucial for improving treatment efficacy .

- 2-Chlorophenylhydrazine hydrochloride serves as a valuable precursor in the synthesis of pyrazoline derivatives. Pyrazolines exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities .

- Researchers have successfully synthesized hydrazine-coupled pyrazoles using this compound. These structures have been verified through elemental microanalysis, FTIR, and 1H NMR techniques. Investigating their biological activities could lead to novel drug candidates .

- By reacting 2-chlorophenylhydrazine hydrochloride with 7-methoxy-3,4,5,6-tetrahydro-2H-azepine under heating conditions, researchers can produce N-azepan-2-ylidene-N′-(2-chloro-phenyl)-hydrazine. This compound may have interesting properties for further exploration .

- 2-Chlorophenylhydrazine hydrochloride is soluble in water, which is essential for its practical use in various applications. Researchers often investigate solubility profiles to optimize formulation and delivery methods .

- It’s worth noting that this product was originally part of the Alfa Aesar portfolio and has transitioned to the Thermo Scientific Chemicals brand. Some documentation and label information may still refer to the legacy brand .

Antimicrobial Research

Pyrazoline Synthesis

Hydrazine-Coupled Pyrazoles

N-Azepan-2-ylidene-N′-(2-Chloro-phenyl)-Hydrazine

Solubility Studies

Legacy Brand Transition

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(2-chlorophenyl)-1H-pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3.ClH/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAUCNPHTUNVNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2945003.png)

![N-[4-(dimethylamino)phenyl]-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2945004.png)

![N-(4-butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2945014.png)

![N-{[4-(pyridin-4-yl)phenyl]methyl}but-2-ynamide](/img/structure/B2945019.png)

![3-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2945022.png)